
5-Benzyl-2-methoxyphenol
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Overview
Description
5-Benzyl-2-methoxyphenol is an organic compound that belongs to the class of phenols It is characterized by a benzyl group attached to the 5th position and a methoxy group attached to the 2nd position of the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-2-methoxyphenol can be achieved through several methods. One common approach involves the methylation of catechol followed by selective mono-demethylation . Another method includes the condensation reaction of glyoxylic acid with guaiacol to produce mandelic acid, which is then oxidized to phenylglyoxylic acid and undergoes decarboxylation to afford the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale methylation processes using potash and dimethyl sulfate . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and various substituted phenols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Benzyl-2-methoxyphenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Benzyl-2-methoxyphenol involves its interaction with reactive oxygen species (ROS). The compound acts as a potent scavenger of ROS, thereby protecting cells from oxidative damage. This activity is associated with its ability to donate electrons and neutralize free radicals . The molecular targets include enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase .
Comparison with Similar Compounds
Similar Compounds
Guaiacol (2-Methoxyphenol): Similar in structure but lacks the benzyl group.
Mequinol (4-Methoxyphenol): Similar in structure but has the methoxy group at the 4th position.
Eugenol (4-Allyl-2-methoxyphenol): Contains an allyl group instead of a benzyl group.
Uniqueness
5-Benzyl-2-methoxyphenol is unique due to the presence of both a benzyl and a methoxy group on the phenol ring. This combination imparts specific chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry .
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 5-Benzyl-2-methoxyphenol in laboratory settings?
- Methodological Answer :
- Protective Equipment : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Gloves must be inspected before use and removed using proper techniques to prevent contamination .
- Ventilation : Conduct experiments in a fume hood to minimize inhalation risks. Ensure eyewash stations and safety showers are accessible .
- Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area. Avoid exposure to static discharge or open flames .
Q. How can researchers synthesize this compound, and what are the critical parameters to monitor during synthesis?
- Methodological Answer :
- Synthetic Route : A plausible method involves benzylation of 2-methoxyphenol using benzyl chloride under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent like DMF.
- Key Parameters :
- Temperature : Maintain 80–100°C to ensure reaction efficiency while avoiding decomposition.
- Reaction Time : Monitor via TLC or HPLC to prevent over-benzylation or side reactions.
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization for high-purity isolation .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm the benzyl and methoxy substituents. Compare chemical shifts with analogous compounds (e.g., 2-methoxy-5-chlorobenzophenone δH ~6.8–7.5 ppm for aromatic protons) .
- FT-IR : Identify key functional groups (e.g., O–H stretch at ~3200 cm⁻¹, C–O–C stretch at ~1250 cm⁻¹) .
- Mass Spectrometry : Employ ESI-MS or GC-MS to verify molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can X-ray crystallography and computational modeling resolve ambiguities in the structural determination of this compound?
- Methodological Answer :
- Crystallography : Use SHELXL for crystal structure refinement. Optimize crystal growth via slow evaporation in solvents like ethanol or acetonitrile. Analyze hydrogen bonding and π-π stacking interactions .
- Computational Modeling : Apply density functional theory (DFT) with B3LYP/6-31G(d) basis sets to predict molecular geometry and electronic properties. Compare results with experimental data to validate accuracy .
Q. What strategies can address contradictions in stability data for this compound under varying pH and temperature conditions?
- Methodological Answer :
- Controlled Replication : Repeat experiments under identical conditions (e.g., pH 3–10, 25–60°C) to identify outliers.
- Analytical Validation : Use HPLC with UV detection to quantify degradation products. Cross-validate with LC-MS for structural confirmation of byproducts .
- Statistical Analysis : Apply ANOVA or t-tests to assess significance of observed discrepancies. Consider environmental factors (e.g., light exposure, oxygen levels) as confounding variables .
Q. How can researchers design experiments to study the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Reaction Screening : Test palladium-catalyzed couplings (e.g., Suzuki-Miyaura) using aryl boronic acids. Optimize catalyst loading (1–5 mol%) and solvent systems (toluene/EtOH).
- Kinetic Monitoring : Use in-situ IR or Raman spectroscopy to track reaction progress. Quench aliquots at intervals for GC-MS analysis .
- Mechanistic Probes : Isotope labeling (e.g., deuterated solvents) or trapping experiments to identify intermediates.
Q. Methodological Notes
- Safety and Compliance : Always adhere to institutional safety guidelines and consult SDS for analogs (e.g., 5-Acetyl-2-methoxybenzaldehyde) for hazard mitigation .
- Data Reproducibility : Document experimental parameters (e.g., humidity, equipment calibration) to ensure reproducibility, especially in stability studies .
- Advanced Tools : Leverage software like Gaussian for DFT calculations or Olex2 for crystallographic visualization to enhance structural insights .
Properties
CAS No. |
37021-97-9 |
---|---|
Molecular Formula |
C14H14O2 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
5-benzyl-2-methoxyphenol |
InChI |
InChI=1S/C14H14O2/c1-16-14-8-7-12(10-13(14)15)9-11-5-3-2-4-6-11/h2-8,10,15H,9H2,1H3 |
InChI Key |
RNPZXYVPKVGJSZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=CC=CC=C2)O |
Origin of Product |
United States |
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